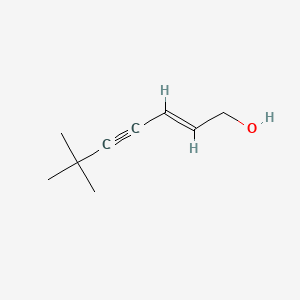
1-羟基-6,6-二甲基-2-庚烯-4-炔
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol It is characterized by the presence of a hydroxyl group, a double bond, and a triple bond within its structure
科学研究应用
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is used as an intermediate in the synthesis of various pharmaceuticals, including N-Desmethyl Terbinafine, a metabolite of Terbinafine, which is an orally active antifungal agent . Its unique structure makes it valuable in organic synthesis and medicinal chemistry research.
作用机制
Target of Action
It is known to be an intermediate in the synthesis of n-desmethyl terbinafine , a metabolite of Terbinafine, an orally active, antimycotic allylamine . Therefore, it can be inferred that the compound may interact with the same targets as Terbinafine, which primarily inhibits the enzyme squalene epoxidase, disrupting fungal cell membrane synthesis.
Mode of Action
As an intermediate in the synthesis of N-Desmethyl Terbinafine , it may share similar interactions with its targets. Terbinafine, for instance, inhibits squalene epoxidase, preventing the conversion of squalene to lanosterol, thereby disrupting ergosterol synthesis and leading to a deficiency in ergosterol within the fungal cell membrane .
Biochemical Pathways
The compound is likely involved in the ergosterol biosynthesis pathway, given its role as an intermediate in the synthesis of N-Desmethyl Terbinafine . By inhibiting squalene epoxidase, it prevents the conversion of squalene to lanosterol, leading to a buildup of squalene and a deficiency of ergosterol within the fungal cell membrane . This disrupts the integrity and function of the membrane, leading to fungal cell death .
Pharmacokinetics
Terbinafine is well-absorbed in the gastrointestinal tract, widely distributed in tissues and body fluids, metabolized in the liver, and excreted in the urine .
Result of Action
As an intermediate in the synthesis of n-desmethyl terbinafine , it may contribute to the antimycotic effects of Terbinafine, which include disruption of fungal cell membrane integrity and function, leading to fungal cell death .
生化分析
Biochemical Properties
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of antifungal agents. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is known to be a precursor in the synthesis of N-Desmethyl Terbinafine, which inhibits squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis . This interaction disrupts the production of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects.
Cellular Effects
The effects of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of squalene epoxidase by its metabolite, N-Desmethyl Terbinafine, leads to the accumulation of squalene and a decrease in ergosterol levels . This disruption in sterol biosynthesis affects membrane integrity and function, ultimately leading to cell death in fungal cells.
Molecular Mechanism
At the molecular level, 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne exerts its effects through the inhibition of squalene epoxidase. This enzyme is responsible for the conversion of squalene to 2,3-oxidosqualene, a precursor in the biosynthesis of ergosterol . By inhibiting this enzyme, the compound prevents the formation of ergosterol, leading to the accumulation of squalene and subsequent disruption of cell membrane synthesis and function. This mechanism is crucial for its antifungal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under refrigerated conditions
Dosage Effects in Animal Models
The effects of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne vary with different dosages in animal models. At lower doses, the compound exhibits antifungal activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is involved in metabolic pathways related to sterol biosynthesis. It interacts with enzymes such as squalene epoxidase, which plays a critical role in the conversion of squalene to ergosterol . The inhibition of this enzyme by the compound or its metabolites leads to alterations in metabolic flux and changes in metabolite levels, particularly those related to sterol biosynthesis.
Transport and Distribution
The transport and distribution of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne within cells and tissues are influenced by various transporters and binding proteins. The compound’s solubility in chloroform and methanol suggests that it can be transported across cell membranes and distributed within different cellular compartments . Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.
准备方法
The synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne typically involves the reaction of trans-1,3-dichloropropene with a catalyst and an organic amine in tetrahydrofuran (THF) solvent. The reaction mixture is stirred at 40°C while tert-butylacetylene is added dropwise. After the addition is complete, the reaction continues for 10-50 hours, preferably 30 hours. The solvent is then removed under reduced pressure, and the product is purified by washing with dilute ammonia solution, drying, and distillation .
化学反应分析
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions
相似化合物的比较
Similar compounds to 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne include:
- 3-Hydroxy-6,6-dimethyl-1-heptene-4-yne
- (E)-6,6-Dimethyl-hept-2-en-4-yn-1-ol
- 1-Chloro-6,6-dimethyl-2-heptene-4-yne These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the hydroxyl group in 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne makes it particularly useful in the synthesis of pharmaceutical intermediates .
属性
CAS 编号 |
114311-70-5 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
6,6-dimethylhept-2-en-4-yn-1-ol |
InChI |
InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3 |
InChI 键 |
GALYLLJOCKLAGD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC=CCO |
规范 SMILES |
CC(C)(C)C#CC=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




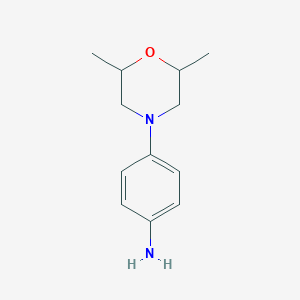
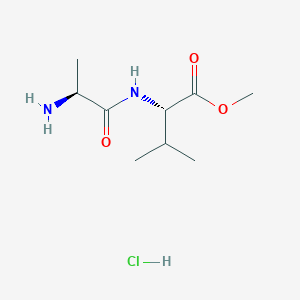
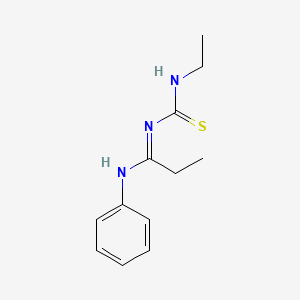
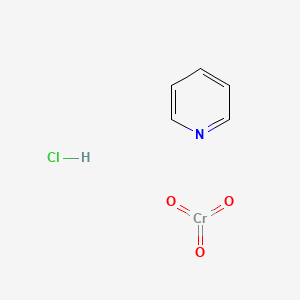

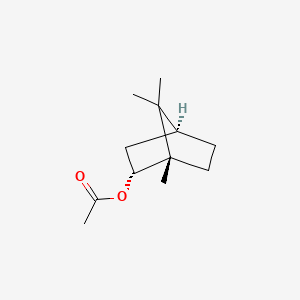
![tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1142029.png)
